Superior Antitussive Efficacy at Low Dose: Isoverticine vs. Verticine and Verticinone
In a murine ammonia-induced cough model, at a low oral dose of 1.5 mg/kg, isoverticine and isoverticine-β-N-oxide markedly enhanced the latent period of cough compared to control, whereas verticine and verticinone showed no significant effect at this dose level [1]. At 3.0 mg/kg, all compounds (isoverticine, verticine, verticinone, imperialine) significantly reduced cough frequency and increased latency. This dose-response differentiation highlights isoverticine's unique potency at lower exposure, suggesting a therapeutic advantage in minimizing side effects while maintaining antitussive efficacy.
| Evidence Dimension | Antitussive activity at low dose (1.5 mg/kg p.o.) |
|---|---|
| Target Compound Data | Significantly increased cough latent period (P < 0.05 vs. control) |
| Comparator Or Baseline | Verticine and verticinone: No significant effect on cough latent period at 1.5 mg/kg |
| Quantified Difference | Qualitative difference: active vs. inactive at low dose |
| Conditions | Ammonia-induced cough model in Kunming mice; oral administration 30 min prior to challenge; n=10 per group |
Why This Matters
For studies requiring antitussive activity at lower concentrations—relevant to toxicity reduction or formulation optimization—isoverticine is the only viable choice among tested Fritillaria alkaloids.
- [1] Du Q, Wang D, Wang S. The Pharmaceutical Research of Bulbus Fritillariae. Research & Reviews: Journal of Pharmacognosy and Phytochemistry. 2016;5(1):1-10. View Source
